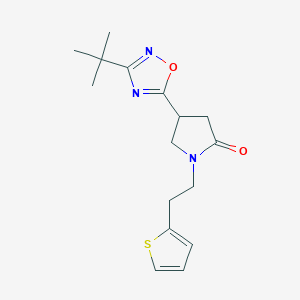

4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

Description

The compound 4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring bearing a tert-butyl group at position 3 and a 2-(thiophen-2-yl)ethyl moiety at position 1. This structure combines heterocyclic elements (oxadiazole, thiophene) with a sterically demanding tert-butyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-16(2,3)15-17-14(21-18-15)11-9-13(20)19(10-11)7-6-12-5-4-8-22-12/h4-5,8,11H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEUSERBHSULHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , and its structure includes a pyrrolidinone ring substituted with a thiophene and an oxadiazole moiety. This structural complexity is believed to contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. The compound has shown moderate cytotoxic effects against various cancer cell lines. For instance, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells . The presence of the oxadiazole ring is crucial for its interaction with biological targets involved in cancer progression.

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that compounds containing the oxadiazole structure exhibited inhibitory effects against several bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function . The specific activity of the compound against pathogenic microorganisms remains an area for further investigation.

Anti-inflammatory Effects

Compounds similar to 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. This property is critical for conditions characterized by chronic inflammation and may provide therapeutic avenues for diseases like rheumatoid arthritis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .

- Cellular Pathway Modulation : By modulating signaling pathways associated with cell proliferation and survival, these compounds can induce apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that oxadiazoles may exhibit antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects against neurodegenerative diseases .

Case Studies

| Study | Findings |

|---|---|

| Study A | Evaluated the cytotoxicity of related oxadiazole compounds on HeLa and CaCo-2 cell lines, reporting significant growth inhibition. |

| Study B | Investigated anti-inflammatory effects in a murine model, showing reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |

| Study C | Reported antimicrobial activity against Staphylococcus aureus with an MIC value indicating strong efficacy. |

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of pyrrolidinones, similar to the compound , exhibit significant antifungal properties. For example, a study synthesized various pyrrolidine derivatives and evaluated their efficacy against common agricultural pathogens such as Fusarium graminearum and Botrytis cinerea. The results demonstrated that certain derivatives showed promising antifungal activity, suggesting that compounds with similar structures may be effective fungicides .

Anticancer Potential

The incorporation of thiophene and oxadiazole moieties is known to enhance the anticancer properties of compounds. Research has shown that related structures can inhibit the growth of cancer cell lines such as HepG-2 and A-549. The mechanism often involves interference with key cellular pathways or direct cytotoxic effects on tumor cells . The specific compound discussed may also exhibit similar activities due to its structural features.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. For instance, docking simulations against dihydrofolate reductase (DHFR) have been conducted for structurally related compounds, revealing potential interactions that could lead to the development of new therapeutic agents targeting cancer and other diseases .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives

- 1-Benzyl-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one (CAS: 847396-56-9) : This analog replaces the oxadiazole-thiophene unit with a benzimidazole and 4-methylphenoxyethyl group.

1,2,4-Oxadiazole Derivatives

4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 47) :

- Synthesis : Yield (55%), purity (99.47%).

- Comparison : The trifluoromethyl-biphenyl substituent enhances lipophilicity (ClogP ~4.5) compared to the tert-butyl group in the target compound (ClogP ~3.8, estimated). Lower steric bulk in the target may improve membrane permeability.

- 4-(3-(2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 49) : Synthesis: Yield (59%), purity (99.35%).

Thiophene-Containing Compounds

- 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid : Docking Study: Binding free energy = −6.58 kcal/mol with DNA. Comparison: The 1,3,4-oxadiazole isomer in this compound vs. 1,2,4-oxadiazole in the target may lead to distinct hydrogen-bonding patterns. The thiophen-ethyl group in the target could enhance hydrophobic interactions compared to the hydroxyethoxy-thiophene here.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s lower molecular weight and ClogP suggest improved bioavailability compared to bulkier analogs like Compound 45.

- Absence of hydrogen bond donors (vs. 1–2 in analogs) may reduce solubility but enhance blood-brain barrier penetration .

Q & A

Basic: What synthetic strategies are effective for constructing the pyrrolidin-2-one core?

Answer:

The pyrrolidin-2-one ring can be synthesized via:

- Cyclization of γ-amino acids using carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions.

- Palladium-catalyzed reductive cyclization of nitroalkenes, as described in nitro-to-amine reduction followed by intramolecular amidation ( ).

Validation: Confirm ring closure via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carbonyl resonance ~175 ppm) .

Basic: How to characterize the tert-butyl-oxadiazole moiety?

Answer:

- ¹H NMR : Tert-butyl protons appear as a singlet at ~1.3 ppm (9H); oxadiazole protons resonate at δ 8.5–9.0 ppm.

- HRMS : Look for the fragment ion matching C₄H₉N₂O (tert-butyl-oxadiazole).

- IR : Detect C=N (~1600 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretching vibrations .

Advanced: How to resolve discrepancies between computational and experimental NMR shifts for the thiophene-ethyl-pyrrolidinone linkage?

Answer:

- Perform 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Compare experimental shifts with DFT calculations (B3LYP/6-311++G** level) using solvent models (e.g., PCM for DMSO-d₆).

- Investigate dynamic effects (e.g., rotamers) via variable-temperature NMR or NOESY for spatial proximity analysis .

Advanced: How to optimize coupling between the thiophene-ethyl group and pyrrolidinone while minimizing β-elimination?

Answer:

- Use Mitsunobu conditions (DIAD/PPh₃) at 0°C to suppress elimination.

- For CuAAC, employ copper(I)-catalyzed azide-alkyne cycloaddition with propargyl intermediates.

- Monitor progress via TLC (hexane/EtOAc 3:1) and quench intermediates with aqueous NH₄Cl .

Basic: What chromatographic methods purify this compound effectively?

Answer:

- Gradient flash chromatography : Start with hexane, gradually increase ethyl acetate (5→40%).

- For challenging separations, use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Confirm purity via HPLC-UV (λ = 254 nm) with ≥95% area .

Advanced: What stabilizes the 1,2,4-oxadiazole ring under basic conditions?

Answer:

- The oxadiazole’s 6π-electron aromaticity enhances stability.

- Under strong bases (>pH 11), hydrolysis to amidoximes may occur. Use buffered conditions (pH 8–9) for nucleophilic substitutions .

Basic: How to confirm regiochemistry of oxadiazole substituents?

Answer:

- X-ray crystallography provides definitive proof.

- NOE NMR : Irradiate tert-butyl protons to observe enhancements in adjacent groups.

- ¹⁵N NMR distinguishes N environments (oxadiazole vs. pyrrolidinone) .

Advanced: How to differentiate kinetic vs. thermodynamic isomers during oxadiazole formation?

Answer:

- Perform reactions at 0°C (kinetic control) and reflux (thermodynamic control) .

- Analyze time-point aliquots via HPLC. Compare isomer ratios and use DFT calculations to estimate relative stabilities .

Basic: Recommended storage conditions for thiophene stability?

Answer:

- Store under argon at -20°C in amber vials.

- Add 0.1% BHT to inhibit radical degradation.

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

Advanced: How to analyze alkylation vs. acylation pathways for introducing the thiophene-ethyl group?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.